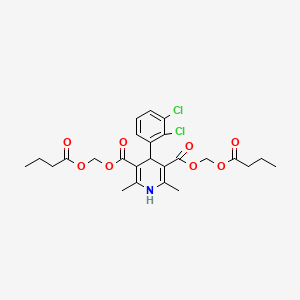![molecular formula C8H3FN2O B15054334 2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
2-Fluorobenzo[d]oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a fluorine atom and a cyano group
Métodos De Preparación
The synthesis of 2-Fluorobenzo[d]oxazole-4-carbonitrile typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under various catalytic conditions. For instance, the use of potassium ferricyanide as a cyanide source and copper(II) as a catalyst has been reported to facilitate the formation of oxazole-4-carbonitrile derivatives . The reaction conditions often involve heating in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
2-Fluorobenzo[d]oxazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium ferricyanide, copper(II) salts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
2-Fluorobenzo[d]oxazole-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-Fluorobenzo[d]oxazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzo[d]thiazole-2-thiol: This compound has a sulfur atom in place of the oxygen atom in the benzoxazole ring and exhibits different chemical reactivity and biological activity.
2-Methoxybenzo[d]oxazole: This derivative has a methoxy group instead of a cyano group and is used in different applications due to its distinct electronic properties.
The uniqueness of this compound lies in its combination of a fluorine atom and a cyano group, which imparts specific chemical and biological properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C8H3FN2O |
|---|---|
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
2-fluoro-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
Clave InChI |
MLPWERJZUPSPHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)

![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)





